Methyl 1H,1H-nonafluoropentyl ether
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Overview
Description
Methyl 1H,1H-nonafluoropentyl ether is a fluorinated ether with the molecular formula C6H5F9O and a molecular weight of 264.09 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and low surface energy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H,1H-nonafluoropentyl ether typically involves the reaction of a fluorinated alcohol with a methylating agent under controlled conditions . One common method is the reaction of 1H,1H-nonafluoropentanol with methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an inert solvent like acetonitrile at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality . Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H,1H-nonafluoropentyl ether undergoes various chemical reactions, including:
Substitution Reactions: The ether group can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides and amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted ethers and amines.
Oxidation Reactions: Products include aldehydes and ketones.
Scientific Research Applications
Methyl 1H,1H-nonafluoropentyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1H,1H-nonafluoropentyl ether involves its interaction with molecular targets through its ether and fluorine groups . The fluorine atoms impart high electronegativity, influencing the compound’s reactivity and interactions with other molecules . Pathways involved include nucleophilic substitution and oxidative processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H,1H-nonafluorobutyl ether
- Methyl 1H,1H-nonafluorohexyl ether
- Methyl 1H,1H-nonafluoroheptyl ether
Uniqueness
Methyl 1H,1H-nonafluoropentyl ether is unique due to its specific chain length and fluorine content, which provide a balance of properties such as solubility, reactivity, and thermal stability . Compared to similar compounds, it offers a distinct combination of chemical and physical characteristics that make it suitable for specialized applications .
Properties
Molecular Formula |
C6H5F9O |
---|---|
Molecular Weight |
264.09 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-5-methoxypentane |
InChI |
InChI=1S/C6H5F9O/c1-16-2-3(7,8)4(9,10)5(11,12)6(13,14)15/h2H2,1H3 |
InChI Key |
JNTDJJPQBWHDGN-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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